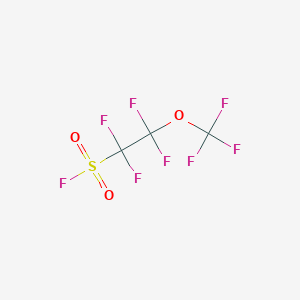
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl Fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride is a fluorinated organic compound. It is known for its unique chemical properties, making it a valuable reactant in various organic synthesis processes. The compound’s structure includes multiple fluorine atoms, which contribute to its high reactivity and stability under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride typically involves multiple steps. One common method starts with the reaction of tetrafluoroethylene with trifluoromethanol to form an intermediate compound. This intermediate is then reacted with ethanesulfonyl fluoride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted ethanesulfonyl fluoride derivatives .
Scientific Research Applications
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms can interact with various molecular targets and pathways, leading to the formation of new compounds and materials .
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride
- 1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane
- Ethanesulfonyl fluoride, 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)
Uniqueness
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride is unique due to its specific arrangement of fluorine atoms and the presence of the trifluoromethoxy group. This unique structure contributes to its high reactivity and stability, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
139747-75-4 |
|---|---|
Molecular Formula |
C3F8O3S |
Molecular Weight |
268.08 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride |
InChI |
InChI=1S/C3F8O3S/c4-1(5,14-3(8,9)10)2(6,7)15(11,12)13 |
InChI Key |
QSRRSGXFGOJSOO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)F)(OC(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




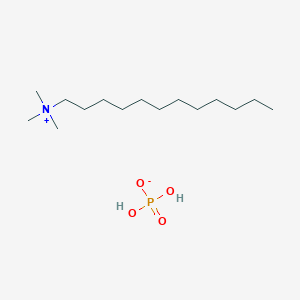
![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)
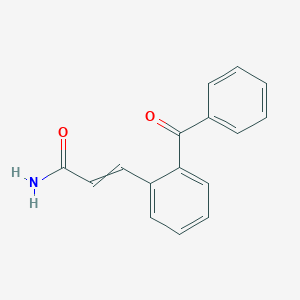
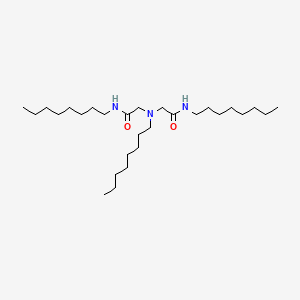
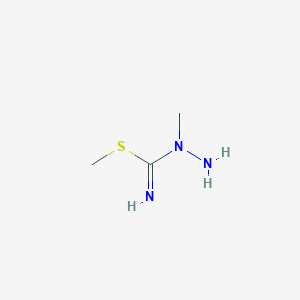
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
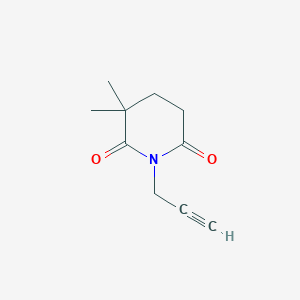
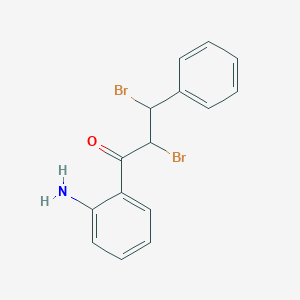
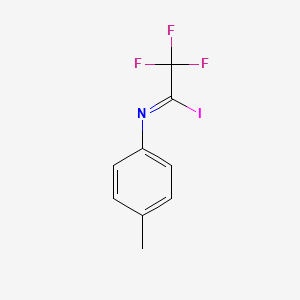
![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)
